molecular formula C18H26N4O3 B2869320 N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049418-26-9

N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2869320
CAS No.: 1049418-26-9
M. Wt: 346.431
InChI Key: QCEGHJMKEMAMTL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic chemical agent of significant interest in neuropharmacological research, primarily due to its structural incorporation of the 4-(4-methoxyphenyl)piperazine (pMeOPP) pharmacophore. This moiety is well-characterized in scientific literature for its interaction with key neurotransmitter systems . Researchers can utilize this compound as a chemical probe to explore the complex role of serotonergic signaling, particularly through 5-HT receptor subtypes. The piperazine core is known to exhibit affinity for serotonin receptors, and related compounds have been documented to function as serotonin receptor antagonists, such as the potent and selective 5-HT 1A receptor antagonism demonstrated by structurally similar molecules . The specific molecular architecture of this compound, which combines the piperazine group with a cyclopropyl-diamide chain, is designed to modulate its receptor binding affinity and selectivity, offering researchers a tailored tool for investigating receptor function. Its primary research value lies in preclinical studies aimed at elucidating the mechanisms of serotonin in the central nervous system, contributing to the broader understanding of neurological pathways and processes. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-25-16-6-4-15(5-7-16)22-12-10-21(11-13-22)9-8-19-17(23)18(24)20-14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGHJMKEMAMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

    Hydrolysis: Under acidic or basic conditions, the oxalamide group can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as alpha1-adrenergic receptors, and modulate their activity. This interaction can lead to various physiological effects, depending on the target receptor and the biological pathway involved .

Comparison with Similar Compounds

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Molecular Formula : C₂₄H₂₄F₃N₅O₃S
  • Molecular Weight : 548.2 g/mol
  • Key Features :
    • Thiazole ring instead of ethanediamide linker.
    • Trifluoromethylphenyl substituent on the urea group.
    • Higher molecular weight due to the trifluoromethyl and thiazole components.

Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)

  • Molecular Formula : C₂₃H₂₄ClN₅O₃S
  • Molecular Weight : 514.2 g/mol
  • Key Features :
    • Chlorophenyl substituent instead of methoxyphenyl.
    • Thiazole ring introduces rigidity compared to the ethanediamide linker.

N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides (from )

  • General Structure : Arylpiperazine-ethyl-phenyl linked to arylamide.
  • Key Differences :
    • Arylamide terminus instead of ethanediamide.
    • Variable aryl groups (e.g., methoxy, halogen) influence receptor binding affinity and selectivity .

Molecular Weight and Solubility

  • The methoxyphenyl group in the target compound may improve metabolic stability compared to chlorophenyl or trifluoromethylphenyl groups, which can increase lipophilicity and toxicity risks .

Receptor Binding Hypotheses

  • 4-Methoxyphenyl substitution could favor serotonin receptor (5-HT₁A) binding, whereas trifluoromethylphenyl (10d) or chlorophenyl (10f) groups might shift selectivity toward dopamine D₂/D₃ receptors .

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